![molecular formula C10H16N4O4 B13499075 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 1H-1,2,3-triazolyl moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the triazole ring: The triazole ring is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling reaction: The protected amino acid is then coupled with the triazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their function. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a similar Boc-protected amino group but lacks the triazole ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino compound with different functional groups.
Uniqueness
The presence of the 1H-1,2,3-triazolyl moiety in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid distinguishes it from other similar compounds. This triazole ring imparts unique chemical properties, such as enhanced stability and the ability to participate in “click” chemistry reactions, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C10H16N4O4 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)12-7(8(15)16)6-14-5-4-11-13-14/h4-5,7H,6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m1/s1 |
InChIキー |
WPHZTXVYKQZHRB-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CN1C=CN=N1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)

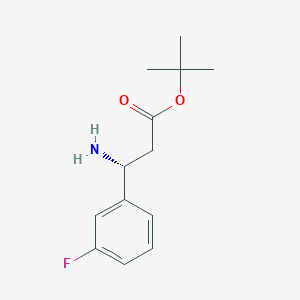
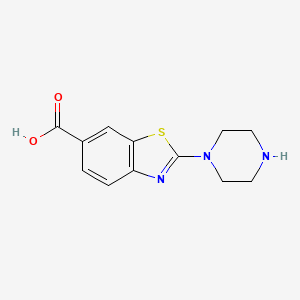
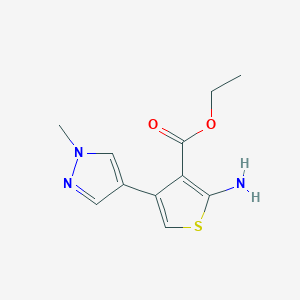
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
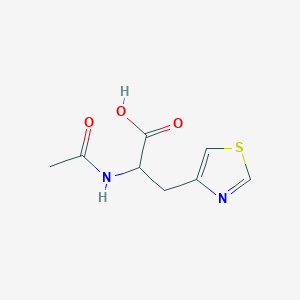

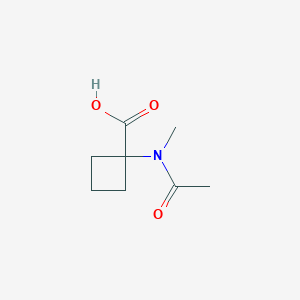
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
